1,2-Thiazetidine

Descripción

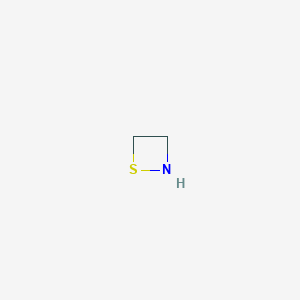

1,2-Thiazetidine is a four-membered heterocyclic compound containing one sulfur and one nitrogen atom within its ring structure. Its oxidized form, this compound 1,1-dioxide (often termed a β-sultam), features a sulfonyl group (SO₂) that significantly influences its reactivity and stability . The compound is synthesized via cyclization strategies, such as N-alkylation of precursor thiazines or cycloaddition reactions involving sulfonamide derivatives and ketenes . Notably, chiral derivatives of this compound 1,1-dioxides have been prepared from α-amino acids (e.g., L-cysteine, L-valine), serving as key intermediates in drug synthesis due to their stereochemical versatility .

The compound exhibits high reactivity due to ring strain inherent in its four-membered structure. For example, N-acylated derivatives hydrolyze readily under humid conditions to form sulfonic acids or react with amines to yield sulfonamides . Additionally, its sulfonyl group facilitates nucleophilic attacks, enabling diverse functionalization pathways .

Structure

2D Structure

Propiedades

Número CAS |

287-34-3 |

|---|---|

Fórmula molecular |

C2H5NS |

Peso molecular |

75.14 g/mol |

Nombre IUPAC |

thiazetidine |

InChI |

InChI=1S/C2H5NS/c1-2-4-3-1/h3H,1-2H2 |

Clave InChI |

MNFSSEUNEZGWRS-UHFFFAOYSA-N |

SMILES canónico |

C1CSN1 |

Origen del producto |

United States |

Métodos De Preparación

Cyclization of Sulfonamide Derivatives

The cyclization of sulfonamide precursors represents a direct route to 1,2-thiazetidine-1,1-dioxide (β-sultam). For instance, taurine sulfonyl chloride (2-aminoethanesulfonyl chloride) reacts with anhydrous sodium carbonate in ethyl acetate to yield this compound-1,1-dioxide (Figure 1 ). The reaction proceeds via nucleophilic displacement, where the amine group attacks the sulfonyl chloride, forming the four-membered ring. This method achieves moderate yields (14–60%) and is scalable under inert conditions.

Mechanistic Pathway :

$$

\text{Taurine sulfonyl chloride} + \text{Na}2\text{CO}3 \xrightarrow{\text{EtOAc}} \text{this compound-1,1-dioxide} + \text{CO}_2 + \text{NaCl}

$$

Optimization Data :

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | Ethyl acetate | 14–60 |

| Temperature | Room temperature | 46 hours |

| Base | Na$$2$$CO$$3$$ | 2 equiv |

Thermal Decomposition of Pentacoordinate Intermediates

Pentacoordinate 1λ$$^6$$,2-thiazetidine intermediates undergo thermolysis to form this compound derivatives. For example, thermolysis of a pentacoordinate 1λ$$^6$$,2-thiazetidine-1-oxide at elevated temperatures (210°C) produces aziridine and cyclic sulfinates quantitatively (Figure 2 ). This method is pivotal in the aza-Corey–Chaykovsky reaction, where hypervalent sulfur intermediates facilitate ring contraction.

Key Insight :

- Activation Energy : DFT studies reveal that water or alcohol solvents lower activation barriers by stabilizing transition states through hydrogen bonding.

Solvent-Dependent Reactions with 1,1-Dichloro-2-nitroethene

Reactions between phenylthioureas and 1,1-dichloro-2-nitroethene yield either 1,4,2-dithiazolidines or 1,3-thiazetidines, depending on solvent polarity (Table 1 ). In aprotic solvents (e.g., chloroform), 1,4,2-dithiazolidines dominate, whereas protic solvents (e.g., ethanol) favor 1,3-thiazetidines.

Reaction Conditions :

$$

\text{Phenylthiourea} + \text{Cl}2\text{C=CHNO}2 \xrightarrow{\text{Solvent}} \text{1,3-Thiazetidine} \ (\text{Ethanol}) \ \text{or} \ \text{1,4,2-Dithiazolidine} \ (\text{CHCl}_3)

$$

Table 1: Solvent Effects on Product Distribution

| Solvent | Product | Yield (%) |

|---|---|---|

| CHCl$$_3$$ | 1,4,2-Dithiazolidine | 85 |

| EtOH | 1,3-Thiazetidine | 92 |

Diels-Alder Cycloaddition with Thiocarbonyl Compounds

This compound derivatives form via [4+2] cycloaddition between 3,4-di-tert-butylthiophene-1-oxide and thiocarbonyl dienophiles (Figure 3 ). The reaction exhibits syn-π-face selectivity, dictated by the electron-deficient sulfur center. For example, thiobenzaldehyde reacts with thiophene-1-oxide to yield a Diels-Alder adduct, which rearranges to this compound in 81% yield.

Stereochemical Control :

- Endo transition states are favored, with dienophile approach from the less hindered face.

- X-ray crystallography confirms the syn-adduct configuration.

Stereoselective Synthesis Using Pentafluorophenyl Sulfonates

A one-pot stereoselective synthesis of β-sultams employs heterocyclic pentafluorophenyl (PFP) sulfonates (Figure 4 ). The method involves N–O bond cleavage of isoxazolidines followed by intramolecular cyclization, achieving high enantiomeric excess (ee > 90%).

Advantages :

- Mild Conditions : Reactions proceed at room temperature.

- Functional Group Tolerance : Compatible with aryl and alkyl substituents.

Representative Example :

| Substrate | Product | Yield (%) | ee (%) |

|---|---|---|---|

| Isoxazolidine-PFP | This compound-1,1-dioxide | 78 | 92 |

Post-Synthetic Functionalization

Existing this compound scaffolds undergo further modifications, such as acylation and reduction, to access derivatives (Table 2 ). For instance, acylation at C-4 with acetyl chloride yields 4-acyl-β-sultams, while NaBH$$_4$$ reduction produces 4-(α-hydroxyalkyl)-β-sultams.

Table 2: Functionalization Reactions

| Reaction | Reagent | Product | Yield (%) |

|---|---|---|---|

| Acylation | Acetyl chloride | 4-Acetyl-1,2-thiazetidine | 75 |

| Reduction | NaBH$$_4$$ | 4-(α-Hydroxyalkyl)-β-sultam | 88 |

Análisis De Reacciones Químicas

Types of Reactions: 1,2-Thiazetidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazetidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiazetidines, depending on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

While the search results do not focus specifically on the applications of 1,2-thiazetidine, they do provide information regarding the properties, synthesis, and potential uses of thiazetidine derivatives, which can be summarized as follows:

Scientific Research Applications

- As anti-tubercular agents: Certain 1,3-thiazetidine derivatives have been investigated as potential anti-tubercular agents. In silico methods have been used to assess their ability to block the active site of the PrpR transcription factor protein of Mycobacterium tuberculosis. Derivatives such as compounds 10, 11, 13, and 14 showed promise as selective anti-tubercular agents compared to pyrazinamide .

- As chemical reagents or intermediates: this compound-3-one-1-oxides can be produced from the reaction of ketenes with N-sulfinylamines and are useful as chemical reagents or intermediates in the production of useful derivatives. For example, they can undergo a coupling reaction with aromatic aldehydes to produce compounds useful as textile dyes .

- In synthesis of β-sultams: 1,2-Thiazetidines are important in the synthesis of β-sultams, which have biological activities as antibiotics and enzyme inhibitors . Sulfa-Staudinger cycloadditions are a promising method for creating these compounds .

Reactions and Properties

- Alcoholysis mechanism: The alcoholysis of N-methyl-1,2-thiazetidine 1,1-dioxide proceeds via two reaction channels, with cleavage of the C–S bond .

- Reactions with organometallics: this compound 1,1-dioxides (β-sultams) may undergo elimination and substitution reactions with organometallics .

- Ortho-nitro effect: The ortho-nitro effect can influence the diastereoselectivity in sulfa-Staudinger cycloadditions, leading to the formation of cis-β-sultams . The presence of an ortho-nitro group at the C-aryl substituents of linear imines in sulfa-Staudinger cycloadditions can deliver cis-β-sultams in considerable amounts, along with trans-β-sultams . The ortho-nitro effect is attributed to its strong electron-withdrawing inductive effect .

- Hydrolytic stability: this compound-3-one-1-oxides are stable to moisture and exhibit little tendency to hydrolyze, even when exposed to the atmosphere for several days .

Data Tables and Case Studies

The search results contain limited data tables and case studies. Dasmahapatra Upala et al. (2022) uses in silico methods to evaluate the potential of 1,3-thiazetidine derivatives as anti-tubercular agents . The study includes evaluations of binding energies, physicochemical properties, and molecular dynamics simulations .

Mecanismo De Acción

The mechanism of action of 1,2-Thiazetidine involves its interaction with various molecular targets, including enzymes and receptors. The compound can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, its ability to bind to specific receptors can modulate signaling pathways, resulting in various biological effects .

Comparación Con Compuestos Similares

Table 1: Structural and Stability Features of 1,2-Thiazetidine and Analogues

Key Observations :

- Ring Strain : this compound’s four-membered ring confers higher reactivity compared to five-membered 1,3-thiazolidines. However, its stability is enhanced in the 1,1-dioxide form due to resonance stabilization of the sulfonyl group .

- Hydrolytic Sensitivity : Unlike 1,3-thiazolidines, this compound derivatives degrade rapidly in humid environments, forming sulfonic acids .

- Synthetic Utility : Chiral this compound 1,1-dioxides are superior to azetidin-2-ones (β-lactams) in stereoselective drug synthesis due to their configurational retention during functionalization .

Reactivity and Functionalization Pathways

Table 2: Reaction Profiles of this compound and Analogues

Mechanistic Insights :

- Nucleophilic Attack: The sulfonyl group in this compound 1,1-dioxide directs nucleophiles (e.g., silyl enol ethers) to the C-3 position, enabling C–C bond formation . In contrast, 1,3-thiazolidines undergo electrophilic substitutions at the sulfur atom .

- Thermolysis : Pentacoordinate this compound 1-oxides (e.g., from Corey-Chaykovsky reactions) decompose to form aziridines, a pathway absent in larger heterocycles .

Q & A

Basic Research Questions

Q. What are the optimal laboratory conditions for synthesizing 1,2-thiazetidine derivatives, and how can their purity be validated?

- Methodological Answer : Synthesis typically involves cyclization reactions of β-amino thiols or alcoholysis of precursors like this compound-1,1-dioxide. For example, quantum chemical studies reveal that alcoholysis proceeds via a two-step mechanism involving nucleophilic attack by alcohols, with activation energies influenced by solvent polarity and temperature (e.g., ethanol at 40–60°C) . Purity validation requires analytical techniques such as:

- NMR spectroscopy (e.g., distinct proton signals for the thiazetidine ring at δ 3.5–4.0 ppm).

- Mass spectrometry (molecular ion peaks matching theoretical masses).

- HPLC (retention time consistency under reverse-phase conditions).

Q. How does this compound 1,1-dioxide interact with biological macromolecules to regulate gene expression?

- Methodological Answer : The compound binds to AT-rich DNA sequences, modulating transcription factor activity (e.g., inhibiting histone acetyltransferases). This interaction alters chromatin structure, impacting DNA packaging and repair pathways. Researchers can validate binding via:

- Electrophoretic mobility shift assays (EMSAs) to confirm DNA-protein complex disruption.

- Chromatin immunoprecipitation (ChIP) to identify histone modification sites (e.g., H3K27ac reduction) .

Advanced Research Questions

Q. What computational approaches are effective in elucidating the reaction mechanisms of this compound derivatives?

- Methodological Answer : Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level can model transition states and intermediates. For instance, studies on alcoholysis mechanisms reveal:

- Key intermediates : Thiolactam and zwitterionic forms.

- Activation barriers : ~25–30 kcal/mol for ethanol-mediated ring opening .

- Solvent effects : Polar solvents stabilize zwitterionic intermediates, accelerating reactions.

- Tools : Gaussian or ORCA software for energy profiling; molecular dynamics simulations for solvent interaction analysis.

Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH and temperature conditions?

- Methodological Answer : Systematic stability studies should include:

- Controlled variables : pH (2–12), temperature (4–80°C), and ionic strength.

- Analytical endpoints : Degradation kinetics (HPLC monitoring), decomposition products (LC-MS identification).

- Statistical analysis : Multivariate regression to identify dominant destabilizing factors (e.g., alkaline hydrolysis at pH > 10) .

Q. What experimental designs are recommended for studying this compound’s role in DNA damage repair pathways?

- Methodological Answer :

- In vitro : Use plasmid nicking assays with supercoiled DNA exposed to UV/H₂O₂, quantifying repair efficiency via gel electrophoresis.

- In vivo : CRISPR-engineered cell lines (e.g., BRCA1/2 knockouts) treated with this compound derivatives, assessed for γ-H2AX foci formation (marker of double-strand breaks).

- Controls : Include known DNA repair inhibitors (e.g., PARP inhibitors) to benchmark effects .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis yields?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., reactant stoichiometry, catalyst loading).

- Quality control : Implement in-line FTIR or Raman spectroscopy for real-time reaction monitoring.

- Statistical validation : Apply ANOVA to identify significant yield variations (p < 0.05) and refine protocols .

Q. What are best practices for ensuring reproducibility in studies involving this compound’s epigenetic effects?

- Methodological Answer :

- Standardized protocols : Pre-treat cell lines with uniform media (e.g., DMEM + 10% FBS) and passage numbers.

- Data transparency : Share raw sequencing data (e.g., RNA-Seq) via repositories like GEO.

- Replication : Independent validation across ≥3 biological replicates, with blinded analysis to reduce bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.